Physicochemical and ADMET Profile: Neoartanin vs. Umbelliferone
Direct head-to-head comparison of computed physicochemical and ADMET properties reveals key differences that justify selecting Neoartanin over simpler coumarins like umbelliferone for cell-based or in vivo studies. Neoartanin's higher LogP (3.3) and TPSA (54 Ų) predict a distinct pharmacokinetic profile compared to the more polar umbelliferone (LogP ~1.5, TPSA ~70 Ų). Specifically, Neoartanin is predicted to have high human intestinal absorption (99.1% probability) and Caco-2 permeability (92.2% probability), while being less likely to be a P-glycoprotein substrate (83.3% probability), suggesting better oral bioavailability potential [1]. In contrast, umbelliferone's higher polarity and TPSA often limit its passive diffusion across lipid bilayers [2].
| Evidence Dimension | Physicochemical and ADMET profile |
|---|---|
| Target Compound Data | Neoartanin: LogP=3.3, TPSA=54 Ų, HIA=99.1% prob., Caco-2=92.2% prob., P-gp substrate=83.3% prob. (negative) [1] |
| Comparator Or Baseline | Umbelliferone: LogP~1.5, TPSA~70 Ų [2] |
| Quantified Difference | LogP difference of ~+1.8; TPSA difference of ~-16 Ų; 83.3% probability of not being a P-gp substrate. |
| Conditions | Computed using XLogP3 and admetSAR 2.0 models [1][2] |
Why This Matters
Higher LogP and lower TPSA predict better membrane permeability and oral absorption, making Neoartanin a more suitable candidate than umbelliferone for assays requiring cellular uptake or in vivo administration.
- [1] Plantaedb. Neoartanin: ADMET Properties (via admetSAR 2). View Source
- [2] PubChem. Umbelliferone (CID 5281426). Compound Summary. View Source
